

Unveiling the Enigmatic Role of UL24.5 in Herpesvirus Pathogenesis: A Technical Guide

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Introduction

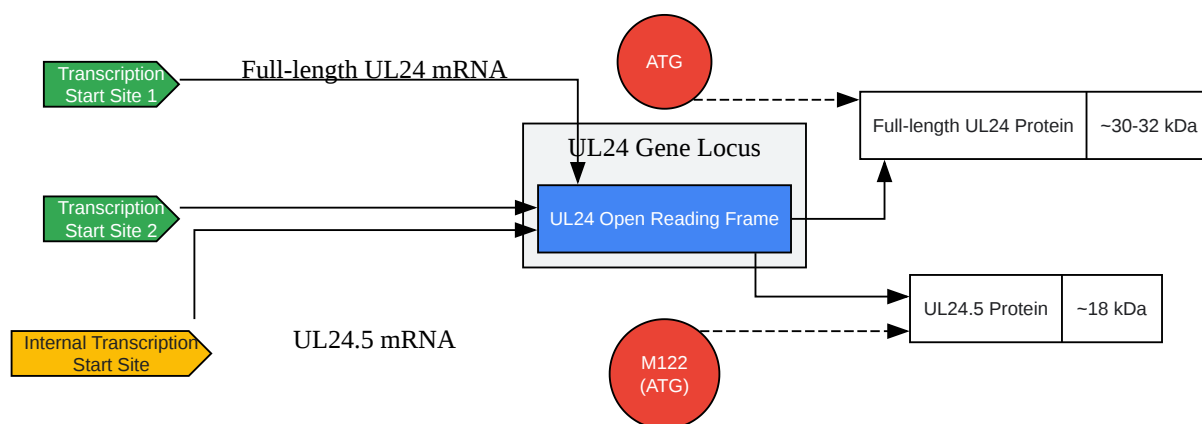
The herpesvirus family, characterized by its ability to establish lifelong latent infections, encodes a plethora of proteins that intricately manipulate host cellular processes to favor viral replication and persistence. Among these is the UL24 protein, a conserved component across herpesviruses, known to influence viral replication, pathogenesis, and host immune evasion. Recent discoveries have unveiled a novel protein, UL24.5, originating from the UL24 gene locus through an internal translation start site.^{[1][2]} This smaller, 18-kDa protein, corresponding to the C-terminal portion of the full-length UL24, presents a fascinating case of functional divergence from its larger counterpart.^{[1][3]} This technical guide provides a comprehensive overview of the current understanding of UL24.5, focusing on its distinct functions, the quantitative impact of its absence on viral infection, and the experimental methodologies employed to elucidate its role.

The Discovery and Genomic Context of UL24.5

The UL24 gene of Herpes Simplex Virus 1 (HSV-1) is located in the unique long (UL) region of the viral genome.^[3] The expression of this locus is complex, involving multiple transcription start sites.^{[3][4]} One of these start sites is located within the UL24 open reading frame (ORF), leading to the suspicion that an additional protein was being expressed.^{[1][3]} This was confirmed through the construction of a recombinant virus expressing a C-terminally hemagglutinin (HA)-tagged UL24. Western blot analysis of cells infected with this virus

revealed not only the full-length UL24 but also a smaller, 18-kDa protein, which was named UL24.5.[1][3]

Further investigation, involving the mutation of the predicted internal methionine start codon (M122) to a valine, abolished the expression of the 18-kDa polypeptide, confirming it as the UL24.5 protein.[1][3] Bioinformatic analyses have shown that this internal initiation site is conserved among all human alphaherpesviruses and some nonhuman alphaherpesviruses, suggesting a conserved function for UL24.5 across these viruses.[1][5]



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Genomic organization of the UL24 locus and expression of UL24 and UL24.5 proteins.

Divergent Functions of UL24 and UL24.5

A key finding in the study of UL24.5 is its distinct functional profile compared to the full-length UL24 protein. While UL24 is known to be important for efficient viral replication both in vitro and in vivo, UL24.5 appears to be dispensable for replication in cultured cells.[1][3]

Subcellular Localization and Nucleolar Protein Dispersal

The full-length UL24 protein is found in both the nucleus, with transient localization to nucleoli, and the cytoplasm of infected cells.[3][4][6] A primary function attributed to UL24 is the dispersal of major nucleolar proteins, such as nucleolin and B23.[3] In contrast, ectopically

expressed UL24.5 is predominantly found in the cytoplasm.[3] Crucially, UL24.5 does not induce the dispersal of nucleolin or B23, indicating a clear separation of this function from its larger counterpart.[3]

Role in Viral Replication

Mutant viruses lacking the full-length UL24 protein (UL24-null mutants) exhibit reduced viral yields in cell culture.[1][3] However, a UL24.5-null mutant, created by substituting the M122 start codon, shows a replication phenotype identical to that of the parental virus strain in Vero cells.[1][3] This suggests that UL24.5 is not required for the fundamental processes of viral replication in epithelial cells in vitro.[5]

Impact on Pathogenesis in Vivo

The most striking functional difference between UL24 and UL24.5 emerges in the context of in vivo infection. While a UL24-null HSV-1 mutant exhibits reduced pathogenicity in a murine ocular infection model, the absence of UL24.5 leads to a paradoxical increase in pathogenicity.[1][3] Mice infected with a UL24.5-null mutant displayed a higher incidence of severe neurological disorders and a prolonged persistence of inflammatory signs, such as periocular disease, compared to mice infected with the wild-type or rescue viruses.[1][3] This identifies UL24.5 as a novel determinant of HSV-1 pathogenesis, with a potential role in modulating the host's response to infection.[1]

Quantitative Analysis of UL24.5 Function

The differential effects of UL24 and UL24.5 on viral replication and pathogenesis have been quantified in several studies. The following tables summarize key quantitative data from multistep replication assays and in vivo pathogenesis studies.

Table 1: In Vitro Viral Replication in Vero Cells

Virus Strain	Peak Viral Titer (PFU/ml) at 72 h.p.i.	Fold Difference vs. Parental
Parental (Wild-Type)	~ 1 x 10 ⁷	-
UL24-null (UL24X)	~ 1 x 10 ⁶	10-fold decrease
UL24.5-null (vUL24.5negHA)	~ 1 x 10 ⁷	No significant difference
UL24.5 Rescue	~ 1 x 10 ⁷	No significant difference

Data are approximated from graphical representations in Dridi et al., 2018.[3]

Table 2: In Vivo Pathogenesis in a Murine Ocular Infection Model

Virus Strain	Mean Clinical Score (Periocular Disease) at 15 d.p.i.	Incidence of Severe Neurological Disorders
Parental (Wild-Type)	~ 1.5	Low
UL24-null (UL24X)	~ 0.5	Very Low / Absent
UL24.5-null (vUL24.5negHA)	~ 2.5	Significantly Increased
UL24.5 Rescue	~ 1.5	Low

Data are approximated from graphical representations in Dridi et al., 2018.[3]

Experimental Protocols

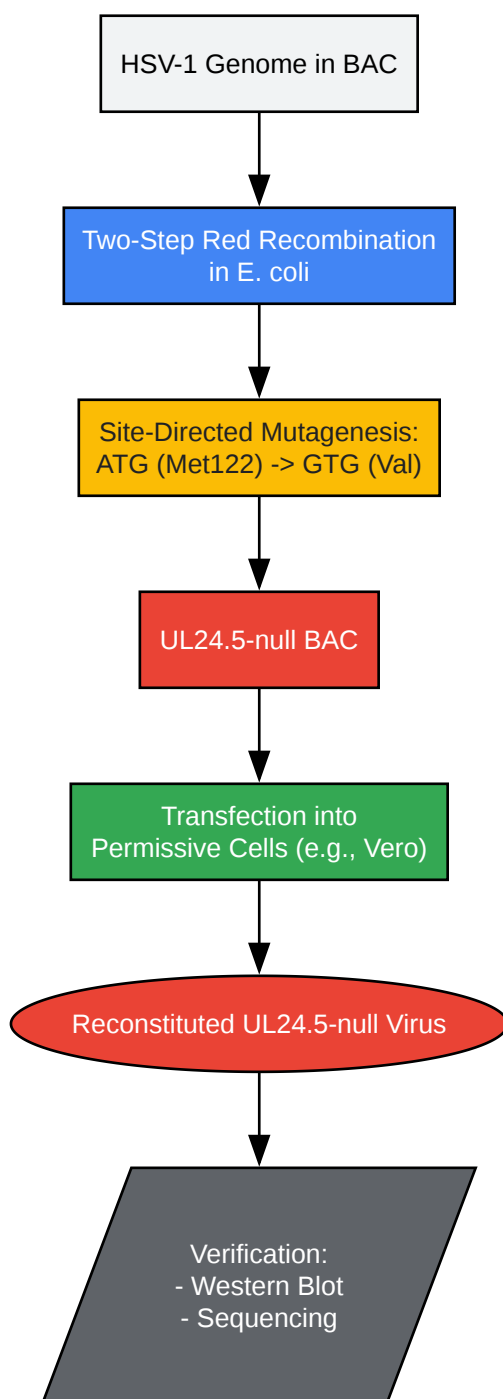
The characterization of UL24.5 has relied on a combination of molecular virology, cell biology, and animal modeling techniques. Below are detailed methodologies for key experiments.

Construction of a UL24.5-Null Mutant Virus

The generation of a virus specifically lacking UL24.5, while leaving the full-length UL24 protein largely intact, is crucial for studying its function.

Methodology:

- **Bacterial Artificial Chromosome (BAC) Mutagenesis:** The HSV-1 genome is cloned into a BAC, allowing for genetic manipulation in *E. coli*.
- **Site-Directed Mutagenesis:** The ATG start codon for UL24.5 (at amino acid position 122 of the full-length UL24) is changed to a GTG codon (Valine) using a two-step Red recombination system. This single nucleotide change is designed to prevent the initiation of translation of UL24.5 without introducing a frameshift or premature stop codon in the full-length UL24 reading frame.
- **Rescue Mutant Construction:** A rescue virus is generated by reverting the GTG codon back to the wild-type ATG in the mutant BAC.
- **Virus Reconstitution:** The modified BAC DNA is transfected into permissive cells (e.g., Vero cells) to reconstitute infectious virus particles.
- **Verification:** The absence of UL24.5 expression in cells infected with the mutant virus is confirmed by Western blotting using an antibody that recognizes the C-terminus of UL24. The integrity of the full-length UL24 protein is also verified.



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Workflow for the construction of a UL24.5-null mutant virus.

Murine Ocular Infection Model

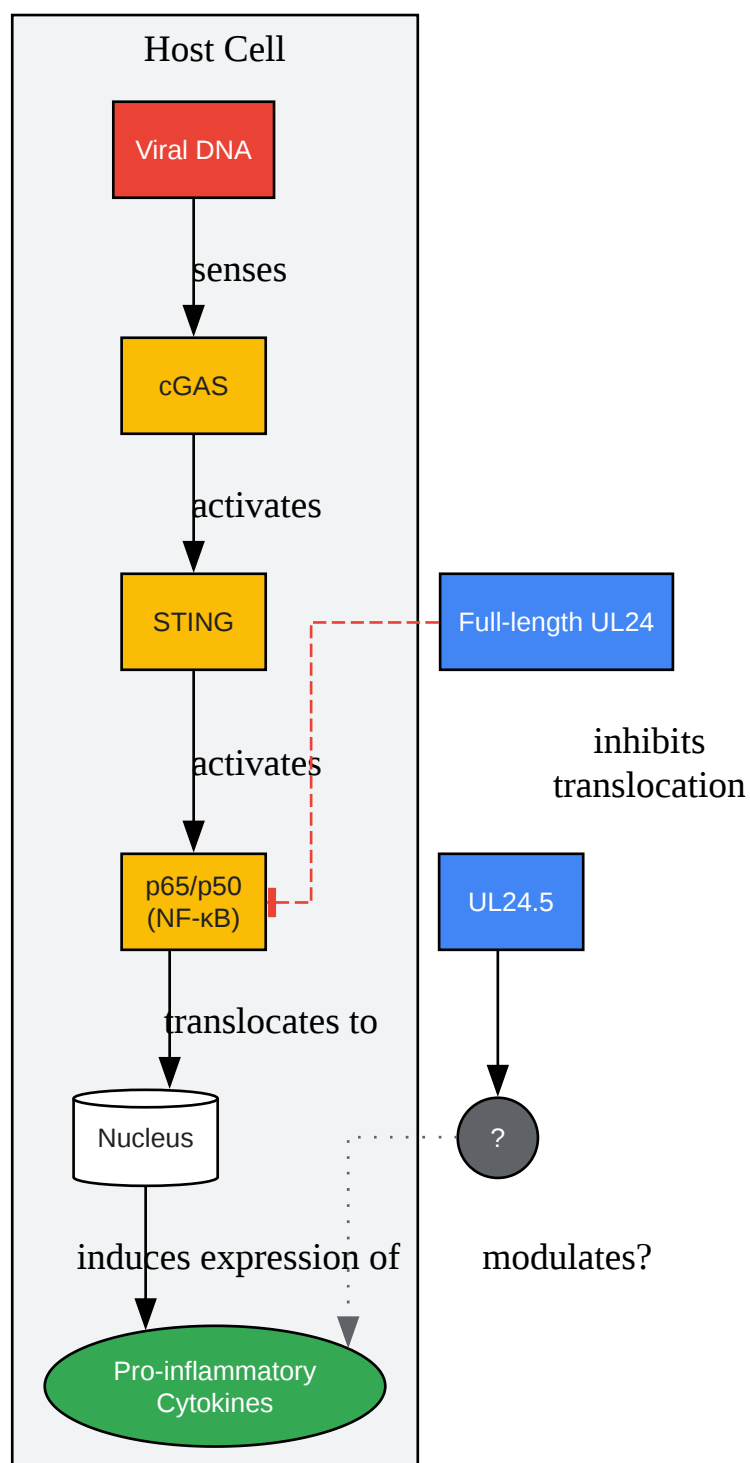
This in vivo model is essential for assessing the impact of viral gene mutations on pathogenesis.

Methodology:

- **Animal Model:** 6- to 8-week-old female BALB/c mice are typically used.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Anesthesia:** Mice are anesthetized to ensure proper handling and to prevent injury during inoculation.
- **Corneal Scarification:** The cornea of one or both eyes is gently scarified with a fine-gauge needle to facilitate viral entry.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Viral Inoculation:** A defined dose of virus (e.g., 1×10^5 Plaque Forming Units, PFU) is applied to the scarified cornea.[\[3\]](#)[\[11\]](#)
- **Monitoring:** Mice are monitored daily for signs of periocular disease (e.g., inflammation, hair loss, lesions) and neurological symptoms (e.g., ataxia, paralysis). A scoring system is used to quantify disease severity.
- **Tissue Harvesting:** At various time points post-infection, tissues such as the cornea and trigeminal ganglia can be harvested to determine viral titers by plaque assay.

UL24.5 and the Host Immune Response: An Uncharted Territory

While the full-length UL24 protein has been shown to inhibit the cGAS-STING DNA sensing pathway by interacting with the NF- κ B subunits p65 and p50, the role of UL24.5 in modulating host immune responses is less clear.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The observation that the absence of UL24.5 leads to prolonged inflammation in vivo suggests that UL24.5 may play a role in dampening the host immune response to infection.[\[1\]](#)[\[3\]](#) However, the specific molecular mechanisms and interaction partners involved remain to be elucidated. Future research in this area is critical to fully understand the contribution of UL24.5 to herpesvirus pathogenesis.



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